tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its morpholine ring, which is substituted with a tert-butyl group and a 2-methoxy-2-oxoethyl group.
Preparation Methods
The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 2-methoxy-2-oxoethyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)piperidine-1-carboxylate These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the morpholine ring and the tert-butyl and 2-methoxy-2-oxoethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMPPXRQKCGWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697114 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-85-6 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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